molecular formula C10H7BrClNO2 B15344168 [4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol

[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol

Cat. No.: B15344168
M. Wt: 288.52 g/mol
InChI Key: SBTAOVOVURRBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a bromine atom at the 4th position and a chlorophenyl group at the 3rd position of the oxazole ring, with a methanol group attached to the 5th position. It is a white crystalline solid that is stable under normal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol typically involves the reaction of 4-bromo-3-(4-chlorophenyl)-1,2-oxazole with methanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major products include 4-bromo-3-(4-chlorophenyl)-1,2-oxazol-5-carboxylic acid.

    Reduction: The major products include 4-bromo-3-(4-chlorophenyl)-1,2-oxazole.

    Substitution: The major products depend on the nucleophile used, such as 4-methoxy-3-(4-chlorophenyl)-1,2-oxazole.

Scientific Research Applications

[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the active site. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(4-chlorophenyl)-1,2-oxazole: Lacks the methanol group.

    4-Chloro-3-(4-bromophenyl)-1,2-oxazol-5-yl]methanol: Has the positions of bromine and chlorine atoms swapped.

    4-Bromo-3-(4-methylphenyl)-1,2-oxazol-5-yl]methanol: Has a methyl group instead of a chlorine atom.

Uniqueness

The presence of both bromine and chlorine atoms, along with the methanol group, makes [4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol unique. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

[4-bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c11-9-8(5-14)15-13-10(9)6-1-3-7(12)4-2-6/h1-4,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTAOVOVURRBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2Br)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.